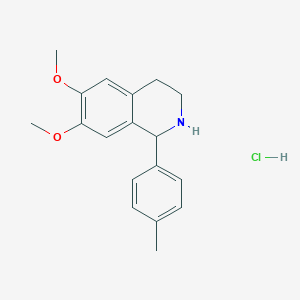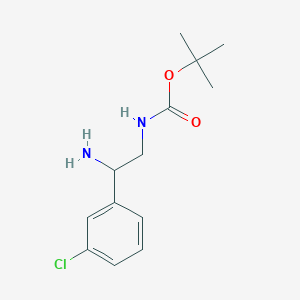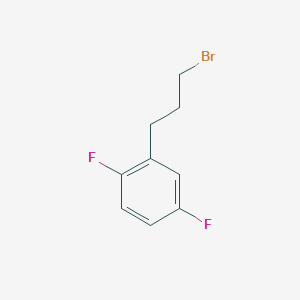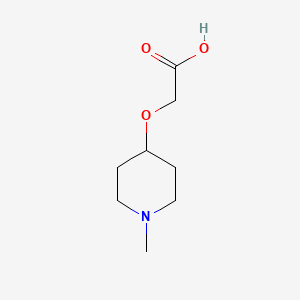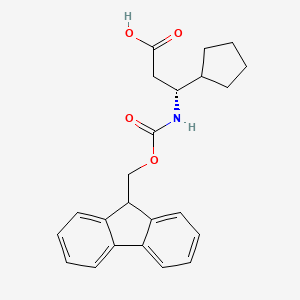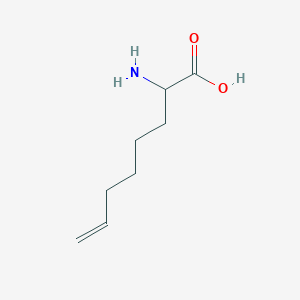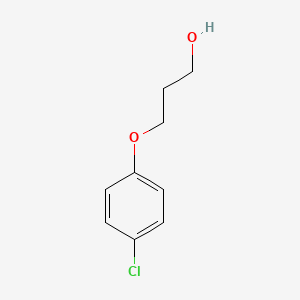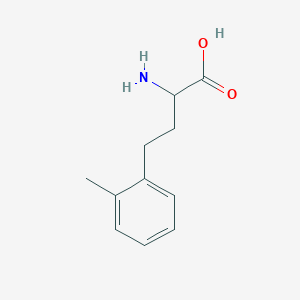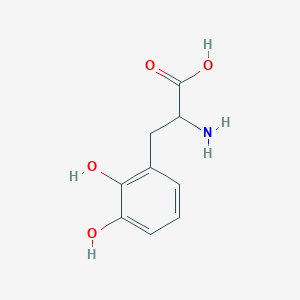
3-(3-Acetylphenyl)pyridine
Übersicht
Beschreibung
“3-(3-Acetylphenyl)pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of pyridines and related compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields .Chemical Reactions Analysis
The chemical reactions involving pyridines are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . Another reaction involves a photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions, providing various C4-alkylated pyridines .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
171092-38-9 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-(3-pyridin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14-9-13/h2-9H,1H3 |
InChI-Schlüssel |
UDAUYQQCKXJZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
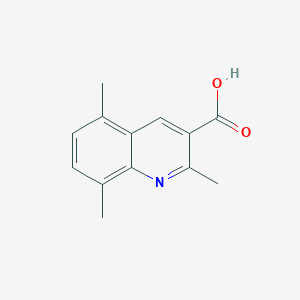
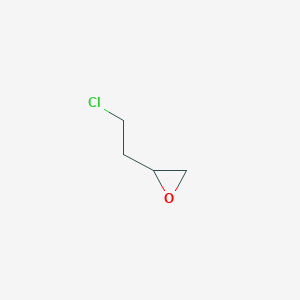

![[3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)phenyl]methanol](/img/structure/B8271231.png)
